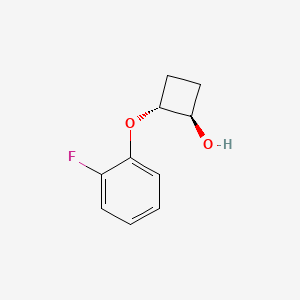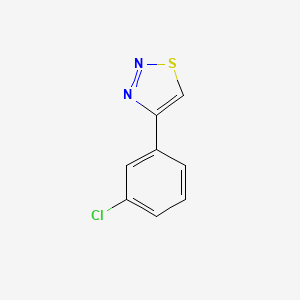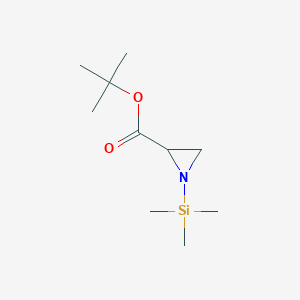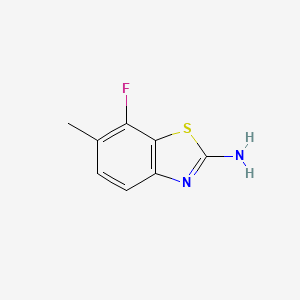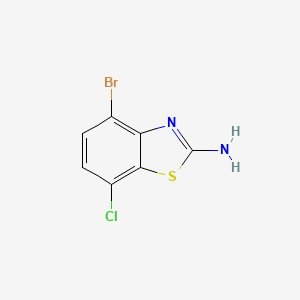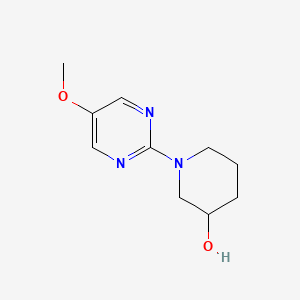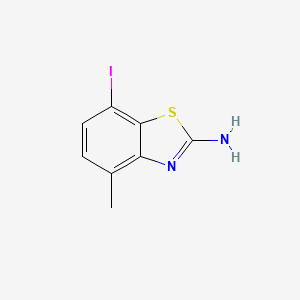
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide (NBI-74313) is a small molecule that has been studied for its potential use as a therapeutic agent. NBI-74313 is a member of the indole family of compounds, which are known for their ability to interact with various biological targets. NBI-74313 has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of a variety of tumor cell lines, including those of pancreatic and colon cancer. In inflammatory diseases, this compound has been studied for its ability to reduce inflammation in animal models of arthritis and asthma. In neurological disorders, this compound has been studied for its potential to protect against stroke-induced brain damage.
Mecanismo De Acción
The exact mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is still under investigation. However, it is believed that this compound binds to a variety of biological targets, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H3 receptor. By binding to these receptors, this compound is thought to modulate their activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to decrease inflammation, reduce oxidative stress, and inhibit the growth of tumor cells. In humans, this compound has been shown to reduce anxiety and improve mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide in laboratory experiments is its high potency and selectivity. This compound is a highly potent molecule, meaning that it can bind to its target receptors with high affinity. Additionally, this compound is a highly selective molecule, meaning that it has the ability to bind to specific receptors without affecting other receptors.
The main limitation of using this compound in laboratory experiments is its low solubility. This compound is a lipophilic molecule, meaning that it does not readily dissolve in water. This can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research into 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide. These include further studies into its mechanism of action, its potential use in the treatment of additional diseases, and its potential use in combination with other therapeutic agents. Additionally, further research into the safety and efficacy of this compound in humans is needed before it can be used clinically. Finally, further research into the solubility of this compound is needed to make it easier to work with in laboratory experiments.
Métodos De Síntesis
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide can be synthesized from a variety of starting materials, including indole, benzyl bromide, and N-methylacetamide. The synthesis of this compound involves a multi-step process that begins with the condensation of indole and benzyl bromide to form the indole-benzyl bromide intermediate. This intermediate is then reacted with N-methylacetamide to produce this compound.
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-19-18(21)11-15-13-20(12-14-7-3-2-4-8-14)17-10-6-5-9-16(15)17/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATGHOYHCJMDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514984 |
Source


|
| Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56999-27-0 |
Source


|
| Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

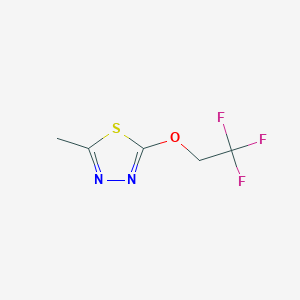
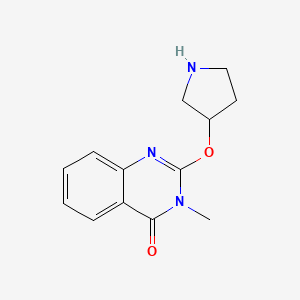
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)

